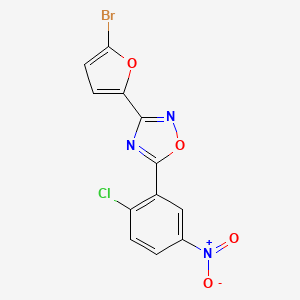![molecular formula C13H8FN3O4S B4304852 5-[(5-fluoro-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304852.png)
5-[(5-fluoro-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including compounds similar to the specified chemical, typically involves multi-step reactions starting from halogenated precursors. Esterification, hydrazinolysis, and subsequent reactions with aryl acid chlorides in the presence of phosphoryl chloride (POCl3) are common steps in synthesizing these compounds, leading to various 1,3,4-oxadiazoles with potential biological activities (Mohan et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles and their derivatives has been extensively studied using spectroscopic methods such as NMR and IR spectroscopy. These studies provide insights into the electronic configuration, molecular geometry, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
1,3,4-oxadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, based on their functional groups and the electronic nature of the oxadiazole ring. These reactions are pivotal for modifying the chemical structure to enhance biological activity or to introduce specific functional groups for targeted applications (Dabbagh et al., 2005).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, such as melting point, solubility, and crystallinity, are influenced by the nature of substituents on the oxadiazole ring. These properties are crucial for determining the compound's suitability for different applications, including pharmaceutical formulations and material science (Zhu et al., 2009).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazoles, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the oxadiazole ring and the nature of substituents. These properties play a significant role in their biological activity and interaction with biological targets (Kakanejadifard et al., 2013).
properties
IUPAC Name |
5-[(5-fluoro-2-nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O4S/c14-8-3-4-9(17(18)19)10(6-8)20-7-12-15-13(16-21-12)11-2-1-5-22-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJRKMRFFKNHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304772.png)
![5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304780.png)
![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304797.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4304799.png)
![5-[(4-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304802.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304811.png)

![3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304837.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304839.png)
![5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304860.png)
![3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304864.png)
![ethyl 5-amino-6-cyano-2-(4-methoxyphenyl)-7-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4304868.png)